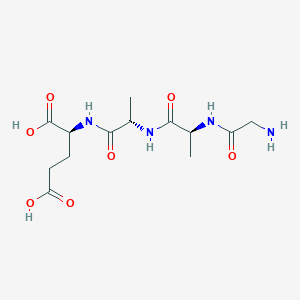

Glycyl-L-alanyl-L-alanyl-L-glutamic acid

Description

Structure

3D Structure

Properties

CAS No. |

370106-48-2 |

|---|---|

Molecular Formula |

C13H22N4O7 |

Molecular Weight |

346.34 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]propanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C13H22N4O7/c1-6(15-9(18)5-14)11(21)16-7(2)12(22)17-8(13(23)24)3-4-10(19)20/h6-8H,3-5,14H2,1-2H3,(H,15,18)(H,16,21)(H,17,22)(H,19,20)(H,23,24)/t6-,7-,8-/m0/s1 |

InChI Key |

YBBZWJKDPRLZKO-FXQIFTODSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CN |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CN |

Origin of Product |

United States |

Synthetic Methodologies for Glycyl L Alanyl L Alanyl L Glutamic Acid

Chemical Synthesis Approaches

Chemical methods for peptide synthesis have been extensively refined to allow for the efficient and controlled assembly of amino acid sequences. These approaches primarily rely on the use of protecting groups to temporarily block reactive functionalities and coupling reagents to facilitate the formation of amide bonds.

Solid-Phase Peptide Synthesis (SPPS) Strategies for Glycyl-L-alanyl-L-alanyl-L-glutamic acid

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of a peptide chain on an insoluble polymer support. researchgate.netbachem.com This methodology simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing. bachem.com The synthesis of Glycyl-L-alanyl-L-alanyl-L-glutamic acid via SPPS would typically proceed in the C-terminal to N-terminal direction, starting with the attachment of the C-terminal glutamic acid to the resin. nih.gov

The most common strategy employed is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. highfine.comnih.gov In this method, the α-amino group of each incoming amino acid is temporarily protected with the base-labile Fmoc group, while the reactive side chains are protected with acid-labile groups. highfine.combioengineer.org For the synthesis of Glycyl-L-alanyl-L-alanyl-L-glutamic acid, the side-chain carboxyl group of glutamic acid is typically protected as a tert-butyl (tBu) ester. highfine.com

The synthesis cycle involves the deprotection of the Fmoc group with a mild base, typically a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF), followed by the coupling of the next Fmoc-protected amino acid. uci.edu This cycle of deprotection, washing, and coupling is repeated until the desired tetrapeptide sequence is assembled. Finally, the peptide is cleaved from the resin support, and the side-chain protecting groups are removed simultaneously using a strong acid, such as trifluoroacetic acid (TFA). highfine.com

Table 1: Representative Fmoc-SPPS Cycle for the Addition of an Amino Acid

| Step | Reagent/Solvent | Purpose |

| 1. Swelling | DMF | Swell the resin to allow reagent access. |

| 2. Fmoc Deprotection | 20% Piperidine in DMF | Remove the Fmoc protecting group from the N-terminus of the growing peptide chain. |

| 3. Washing | DMF, DCM | Remove excess piperidine and byproducts. |

| 4. Coupling | Fmoc-amino acid, Coupling reagent (e.g., HBTU/HOBt), Base (e.g., DIPEA) in DMF | Activate the carboxyl group of the incoming amino acid and facilitate peptide bond formation. |

| 5. Washing | DMF, DCM | Remove excess reagents and byproducts. |

Solution-Phase Peptide Synthesis (e.g., Active Ester Methods) for Glycyl-L-alanyl-L-alanyl-L-glutamic acid

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), involves the sequential coupling of amino acids in a homogenous solution. americanpeptidesociety.org While generally more labor-intensive than SPPS due to the need for purification after each step, it offers advantages for large-scale synthesis. mdpi.com

A common strategy in solution-phase synthesis is the use of active esters. mesalabs.com In this approach, the carboxyl group of the N-protected amino acid is activated by converting it into a more reactive ester. This "active ester" can then react with the free amino group of another amino acid or peptide to form a peptide bond under mild conditions, which helps to minimize racemization. mdpi.comyoutube.com

For the synthesis of Glycyl-L-alanyl-L-alanyl-L-glutamic acid, one could envision a stepwise or fragment condensation approach. In a stepwise approach, the peptide chain would be built one amino acid at a time. For instance, N-protected L-alanine could be activated and coupled to C-protected L-glutamic acid. After deprotection of the N-terminus, the resulting dipeptide could be coupled with the next activated N-protected L-alanine, and so on.

Alternatively, a fragment condensation strategy could be employed where dipeptides, such as Gly-Ala and Ala-Glu, are synthesized and purified separately and then coupled together. This can be more efficient for longer peptides. Common coupling reagents used in conjunction with active ester methods include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. americanpeptidesociety.orgpeptide.com

Stereochemical Control and Racemization Prevention in Glycyl-L-alanyl-L-alanyl-L-glutamic acid Synthesis

Maintaining the stereochemical integrity of the chiral α-carbons of the amino acids is paramount in peptide synthesis. Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, can occur during the activation of the carboxyl group for peptide bond formation. mdpi.compeptide.com This is particularly a concern for all amino acids in the Glycyl-L-alanyl-L-alanyl-L-glutamic acid sequence, with the exception of the achiral glycine (B1666218).

The primary mechanism of racemization during coupling involves the formation of a 5(4H)-oxazolone intermediate. mdpi.com The formation of this intermediate is facilitated by the activation of the carboxyl group and can lead to the loss of stereochemical purity. mdpi.com

Several strategies are employed to suppress racemization:

Use of Urethane-type Protecting Groups: N-terminal protecting groups like Fmoc and Boc form a urethane (B1682113) linkage, which is known to suppress the formation of the oxazolone (B7731731) intermediate and thus reduce racemization. nih.gov

Addition of Racemization Suppressants: Additives such as 1-hydroxybenzotriazole (HOBt) and its derivatives (e.g., 6-Cl-HOBt, HOAt) are commonly used in conjunction with coupling reagents. highfine.compeptide.com These additives react with the activated amino acid to form an active ester in situ, which is less prone to racemization than other activated intermediates. peptide.com

Choice of Coupling Reagents: The selection of the coupling reagent can significantly impact the extent of racemization. Onium salt-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU are generally efficient and lead to minimal racemization, especially when used with HOBt. peptide.com

Control of Reaction Conditions: Factors such as the choice of base and solvent can also influence racemization. Weaker bases and less polar solvents may be employed to minimize this side reaction. peptide.com

Protecting Group Chemistry and Deprotection Strategies for Glycyl-L-alanyl-L-alanyl-L-glutamic acid

The successful synthesis of Glycyl-L-alanyl-L-alanyl-L-glutamic acid relies on an orthogonal protecting group strategy, where different classes of protecting groups can be removed under distinct conditions without affecting others. nih.govbiosynth.com

For the α-amino groups, the 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard choice in modern SPPS. bioengineer.org It is stable to acidic conditions but readily cleaved by a mild base, typically piperidine. ub.edu

The side chain of glutamic acid contains a carboxylic acid that must be protected to prevent side reactions. In the context of Fmoc-based SPPS, the tert-butyl (tBu) group is the most common protecting group for the γ-carboxyl of glutamic acid. highfine.com The tBu group is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids like trifluoroacetic acid (TFA), typically during the final cleavage of the peptide from the resin. highfine.com

The final deprotection step involves treating the fully assembled, resin-bound peptide with a cleavage cocktail, which usually consists of a strong acid (e.g., 95% TFA) and scavengers. highfine.com The scavengers, such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT), are added to capture the reactive carbocations generated from the cleavage of the protecting groups, thereby preventing side reactions with sensitive amino acid residues.

Table 2: Protecting Groups in the Synthesis of Glycyl-L-alanyl-L-alanyl-L-glutamic acid

| Amino Acid | α-Amino Protecting Group | Side Chain Protecting Group | Deprotection Condition (α-Amino) | Deprotection Condition (Side Chain) |

| Glycine | Fmoc | None | 20% Piperidine in DMF | N/A |

| L-Alanine | Fmoc | None | 20% Piperidine in DMF | N/A |

| L-Glutamic acid | Fmoc | tert-butyl (tBu) ester | 20% Piperidine in DMF | Trifluoroacetic acid (TFA) |

Enzymatic Synthesis Approaches

Enzymatic methods for peptide synthesis offer several advantages over chemical approaches, including high stereospecificity, which eliminates the risk of racemization, and the ability to work under mild, aqueous conditions without the need for side-chain protection. nih.gov

Biocatalyst Selection and Engineering for Glycyl-L-alanyl-L-alanyl-L-glutamic acid Formation (e.g., α-amino acid ester acyltransferase, α-ligase)

The enzymatic synthesis of Glycyl-L-alanyl-L-alanyl-L-glutamic acid would involve the use of enzymes that can catalyze the formation of peptide bonds. Two promising classes of enzymes for this purpose are α-amino acid ester acyltransferases and peptide ligases.

α-Amino Acid Ester Acyltransferase (AET): This class of enzymes catalyzes the transfer of an aminoacyl group from an amino acid ester (the acyl donor) to the amino group of an amino acid or peptide (the acyl acceptor). nih.govmdpi.com AETs have been successfully used for the synthesis of dipeptides, such as L-alanyl-L-glutamine. nih.govresearchgate.net The synthesis of the target tetrapeptide could be envisioned through a stepwise addition of amino acids or the ligation of dipeptide fragments. For instance, an AET could be used to synthesize the dipeptide L-alanyl-L-glutamic acid from an L-alanine ester and L-glutamic acid. This dipeptide could then serve as the acyl acceptor for the subsequent coupling of another L-alanine ester, and finally glycine ester. A key challenge is the substrate specificity of the enzyme, which may need to be engineered to accept larger peptide fragments as substrates. mdpi.com

Peptide Ligases: These enzymes catalyze the formation of a peptide bond between two peptide fragments. nih.gov They often exhibit high specificity for their recognition sequences. nih.gov Natural peptide ligases, such as sortase A and butelase-1, have been engineered to broaden their substrate scope and improve their catalytic efficiency. nih.govfrontiersin.org For the synthesis of Glycyl-L-alanyl-L-alanyl-L-glutamic acid, a peptide ligase could be engineered to recognize and ligate specific dipeptide fragments, for example, Gly-Ala and Ala-Glu. Protein engineering techniques, such as directed evolution and computational design, can be employed to tailor the substrate specificity of these ligases to accommodate the desired peptide sequence. frontiersin.orgnih.gov For instance, the S1' pocket of a ligase could be engineered to preferentially bind the N-terminal alanine (B10760859) of the Ala-Glu fragment. frontiersin.org

Table 3: Comparison of Biocatalysts for Tetrapeptide Synthesis

| Biocatalyst | Mechanism | Advantages | Challenges for Gly-Ala-Ala-Glu Synthesis |

| α-Amino Acid Ester Acyltransferase (AET) | Acyl transfer from an amino acid ester to an amino acid/peptide. | ATP-independent; high specific activity. nih.gov | Substrate specificity may be limited to dipeptide synthesis; requires stepwise synthesis. mdpi.com |

| Peptide Ligase | Ligation of two peptide fragments. | High specificity; can ligate larger fragments. nih.gov | Natural enzymes have strict recognition sequences; requires engineering for specific ligation sites. nih.govfrontiersin.org |

Optimization of Biocatalytic Reaction Conditions for Glycyl-L-alanyl-L-alanyl-L-glutamic acid Production

Biocatalytic synthesis, utilizing isolated enzymes, offers a highly specific and environmentally benign alternative to traditional chemical peptide synthesis. The production of a tetrapeptide like Glycyl-L-alanyl-L-alanyl-L-glutamic acid would involve the sequential ligation of its constituent amino acids, catalyzed by enzymes such as ligases or proteases (used in reverse). The optimization of reaction conditions is critical to maximize yield and purity.

Key parameters that require systematic optimization include:

Enzyme Selection: Identifying a suitable biocatalyst is the primary step. Enzymes like L-amino acid α-ligase, which catalyzes the formation of dipeptides in an ATP-dependent manner, could potentially be engineered or adapted for tetrapeptide synthesis. nih.gov Alternatively, proteases could be used under kinetically controlled conditions.

pH: The pH of the reaction medium profoundly affects enzyme activity and stability, as well as the ionization state of the substrates (amino acids and peptide fragments). The optimal pH must be determined empirically, often falling within the range of 7.0 to 9.0 for many enzymatic peptide syntheses. nih.gov

Temperature: Reaction temperature influences the rate of the enzymatic reaction. While higher temperatures can increase reaction velocity, they can also lead to enzyme denaturation. A typical range for optimization is between 25°C and 50°C. nih.govnih.gov

Substrate Ratio and Concentration: The molar ratios of the acyl donor (the growing peptide chain, often as an ester) and the nucleophile (the incoming amino acid) are crucial. Optimizing these ratios can drive the reaction equilibrium towards product formation and minimize substrate inhibition or unwanted side reactions.

Reaction Time: Monitoring the reaction progress over time is necessary to identify the point of maximum product accumulation before potential degradation or side reactions occur.

The following table illustrates a hypothetical optimization matrix for the final enzymatic ligation step to form the target tetrapeptide.

Table 1: Illustrative Optimization Parameters for Biocatalytic Synthesis This table is a representative example of an experimental design and does not represent actual experimental data for Glycyl-L-alanyl-L-alanyl-L-glutamic acid.

| Parameter | Range Explored | Optimal Condition (Hypothetical) | Rationale |

|---|---|---|---|

| Temperature | 25°C - 45°C | 35°C | Balances enzyme activity with stability. |

| pH | 7.0 - 9.5 | 8.5 | Ensures optimal enzyme catalytic activity and substrate solubility. |

| Substrate Ratio (Peptide:Glu) | 1:1 - 1:3 | 1:2 | Maximizes yield by ensuring sufficient nucleophile is present. |

| Enzyme Concentration | 10 U/mL - 50 U/mL | 40 U/mL | Provides a high reaction rate without excessive cost. |

Whole-Cell Biocatalysis for Glycyl-L-alanyl-L-alanyl-L-glutamic acid Synthesis

Whole-cell biocatalysis utilizes genetically engineered microorganisms (such as Escherichia coli or Pichia pastoris) to produce the desired compound. nih.gov This approach can be more cost-effective than using isolated enzymes, as it eliminates the need for costly enzyme purification and provides a system for in-situ cofactor regeneration. For the synthesis of Glycyl-L-alanyl-L-alanyl-L-glutamic acid, a microorganism would be engineered to overexpress the necessary ligase(s) or synthetases.

Key research findings in the field of whole-cell biocatalysis for peptide synthesis demonstrate the importance of several factors:

Host Strain Selection: The choice of microbial host is important. While E. coli is common, safer hosts like Pichia pastoris are sometimes used to avoid endotoxins, which is particularly relevant for compounds intended for biomedical applications. nih.gov

Genetic Engineering: Metabolic engineering strategies are employed to enhance the intracellular supply of precursor amino acids (glycine, alanine, glutamic acid) and to reduce the activity of enzymes that might degrade the synthesized peptide. researchgate.net

Immobilization: Immobilizing the whole cells in a matrix, such as calcium alginate, can significantly improve operational stability, allowing the biocatalyst to be reused for multiple reaction cycles. researchgate.net Immobilized cells often exhibit greater tolerance to variations in pH and temperature compared to free cells. researchgate.net

Process Conditions: Similar to isolated enzyme systems, parameters such as temperature, pH, substrate feeding strategy, and aeration must be optimized to maximize peptide production. For instance, studies on the production of L-alanyl-L-glutamine have identified optimal reaction conditions around 25-28°C and pH 8.5. nih.govnih.gov

Purification and Isolation Techniques for Synthetic Glycyl-L-alanyl-L-alanyl-L-glutamic acid

Following synthesis, the target peptide must be separated from unreacted substrates, byproducts, and components of the reaction medium (e.g., enzymes or whole cells). A multi-step purification strategy is typically required to achieve high purity.

Chromatographic Separation Methods (e.g., preparative HPLC)

High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for the purification of synthetic peptides. For isolating larger quantities, preparative HPLC is employed.

Reversed-Phase HPLC (RP-HPLC): This is the most common mode for peptide purification. Separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (typically octadecylsilane, C18) and a polar mobile phase. A gradient of an organic solvent (like acetonitrile) in an aqueous buffer (often containing an ion-pairing agent like trifluoroacetic acid) is used to elute the peptides. nih.gov

Hydrophilic Interaction Chromatography (HILIC): HILIC is an effective alternative for separating highly polar compounds like small peptides. nih.gov It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, providing a different selectivity compared to RP-HPLC.

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. Since Glycyl-L-alanyl-L-alanyl-L-glutamic acid has a free carboxylic acid group from the glutamic acid residue, it will carry a net negative charge at neutral or alkaline pH, allowing it to be purified using anion-exchange chromatography.

The following table provides an example of preparative HPLC conditions that could be developed for the purification of the target tetrapeptide.

Table 2: Illustrative Preparative HPLC Parameters for Peptide Purification This table is a representative example of HPLC conditions and does not represent actual experimental data for Glycyl-L-alanyl-L-alanyl-L-glutamic acid.

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 10 µm particle size | Stationary phase for reversed-phase separation. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Aqueous component of the mobile phase; TFA acts as an ion-pairing agent. |

| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) | Organic modifier for eluting the peptide. |

| Gradient | 5% to 40% B over 30 minutes | Gradually increases solvent strength to separate peptides based on hydrophobicity. |

| Flow Rate | 20 mL/min | Appropriate for a preparative-scale column. |

| Detection | UV at 214/280 nm | Detects the peptide bonds (214 nm) and aromatic residues (280 nm, if present). |

Recrystallization and Other Isolation Procedures

After chromatographic purification, the peptide is often obtained in a solution with the mobile phase components. The final isolation step aims to obtain the pure, solid peptide.

Solvent Removal: The organic solvent (e.g., acetonitrile) and water from the HPLC fractions are typically removed by lyophilization (freeze-drying). This process sublimes the frozen solvent under vacuum, yielding a fluffy, solid peptide powder while avoiding degradation of the compound.

Recrystallization: Recrystallization is a powerful technique for achieving the final, high-purity solid product, particularly for removing trace impurities. The process involves dissolving the crude peptide in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the peptide to crystallize out of the solution while impurities remain dissolved. For amino acids and peptides, the choice of solvent is critical; aqueous solutions or mixtures of water with organic solvents like ethanol (B145695) are common. researchgate.net The pH of the solution can also be adjusted to the isoelectric point of the peptide to minimize its solubility and promote crystallization. For compounds like L-glutamic acid, specific protocols involving temperature control and the use of anti-solvents have been developed to control the crystal form (polymorphism). google.com

Desalting: If the synthesis or purification process introduces high concentrations of non-volatile salts, a desalting step may be necessary prior to final isolation. This can be achieved using size-exclusion chromatography or by a final RP-HPLC step with a volatile buffer system (e.g., ammonium (B1175870) bicarbonate), which can be removed during lyophilization.

Analytical Characterization of Glycyl L Alanyl L Alanyl L Glutamic Acid

Chromatographic Techniques for Purity and Identity Assessment

Chromatographic methods are fundamental in separating the target peptide from impurities and assessing its homogeneity.

High-Performance Liquid Chromatography (HPLC) Method Development for Glycyl-L-alanyl-L-alanyl-L-glutamic acid

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is a cornerstone for the analysis and purification of peptides. hplc.eupepdd.com The separation in RP-HPLC is based on the hydrophobic interactions between the peptide and the stationary phase, which is typically a C18 silica-based column. americanpeptidesociety.org

Method development for Glycyl-L-alanyl-L-alanyl-L-glutamic acid involves optimizing several parameters to achieve high resolution and good peak shape. A typical approach begins with a scouting gradient to understand the elution profile of the peptide and any present impurities. lcms.cz The mobile phase usually consists of an aqueous component (A) and an organic component (B), such as acetonitrile (B52724), with an ion-pairing agent like trifluoroacetic acid (TFA) added to both. hplc.eulcms.cz TFA helps to reduce secondary interactions and improve peak shape by protonating carboxyl groups and forming ion pairs with positively charged groups in the peptide. lcms.cz

The gradient, flow rate, and column temperature are systematically adjusted to maximize the separation of the main peptide peak from any by-products. The versatility and high-resolution capability of RP-HPLC make it an essential tool for determining the identity and purity of synthetic peptides. hplc.eu

Table 1: Illustrative HPLC Method Parameters for Glycyl-L-alanyl-L-alanyl-L-glutamic acid Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | 5-95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210-230 nm |

| Column Temperature | 40 °C |

Detection of Related Impurities and By-products in Glycyl-L-alanyl-L-alanyl-L-glutamic acid Preparations

The synthesis of peptides can lead to various process-related impurities. almacgroup.com These can include deletion sequences (where an amino acid is missing), insertion sequences (containing an extra amino acid), truncated sequences, and by-products from incomplete deprotection of amino acid side chains. almacgroup.comjpt.com Degradation products, such as those arising from oxidation or deamidation, can also be present. lcms.cz

RP-HPLC coupled with UV detection is the standard method for measuring the purity of synthetic peptides and detecting these impurities. almacgroup.com The high resolving power of modern ultra-high-performance liquid chromatography (UHPLC) systems allows for the separation of impurities that are structurally very similar to the target peptide. almacgroup.com Coupling HPLC with mass spectrometry (LC-MS) is a powerful approach for the identification of these impurities, as it provides molecular weight information for each separated peak. waters.comoxfordglobal.com Regulatory guidelines often require the identification of any impurity present above a certain threshold, typically 0.1%. waters.com

Common impurities that could be encountered in the preparation of Glycyl-L-alanyl-L-alanyl-L-glutamic acid include:

Deletion sequences: e.g., Gly-Ala-Glu

Insertion sequences: e.g., Gly-Ala-Ala-Ala-Glu

Diastereomers: containing D-amino acids instead of the intended L-amino acids.

Chiral Chromatography for Stereoisomeric Purity of Glycyl-L-alanyl-L-alanyl-L-glutamic acid

The biological activity of peptides is highly dependent on their stereochemistry. Since Glycyl-L-alanyl-L-alanyl-L-glutamic acid is composed of L-amino acids, it is essential to confirm its stereoisomeric purity and quantify any potential D-amino acid-containing diastereomers. Chiral chromatography is a key technique for separating enantiomers and diastereomers. chromatographytoday.comnih.gov

This can be achieved through direct or indirect methods. The direct method utilizes a chiral stationary phase (CSP) that interacts differently with the stereoisomers, leading to their separation. mdpi.com Various types of CSPs are available, including those based on polysaccharides, macrocyclic antibiotics, and cyclodextrins. chromatographytoday.comnih.gov The indirect method involves derivatizing the peptide with a chiral reagent to form diastereomers that can then be separated on a standard achiral HPLC column. mdpi.com

For Glycyl-L-alanyl-L-alanyl-L-glutamic acid, a chiral HPLC method would be developed to separate the all-L-tetrapeptide from any diastereomers that may have formed due to racemization during synthesis. This is crucial for ensuring the correct biological function and for regulatory compliance. pepdd.com

Mass Spectrometric Techniques for Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the characterization of peptides, providing precise molecular weight information and sequence confirmation. resolvemass.caijsra.net

Electrospray Ionization-Mass Spectrometry (ESI-MS) and Tandem Mass Spectrometry (MS/MS) for Glycyl-L-alanyl-L-alanyl-L-glutamic acid Sequencing

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing peptides, as it can generate multiply charged ions from molecules in solution without significant fragmentation. ijsra.net ESI-MS analysis of Glycyl-L-alanyl-L-alanyl-L-glutamic acid would provide an accurate determination of its molecular weight, which serves as a primary confirmation of its identity.

Tandem mass spectrometry (MS/MS) is used for de novo peptide sequencing, which is the determination of the amino acid sequence without prior knowledge. wikipedia.orgnih.gov In an MS/MS experiment, a specific precursor ion (in this case, the molecular ion of the tetrapeptide) is selected in the first mass analyzer. jove.com This ion is then fragmented in a collision cell, and the resulting fragment ions are analyzed in a second mass analyzer. jove.com The fragmentation typically occurs at the peptide bonds, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be pieced together. wikipedia.org This technique provides unambiguous confirmation of the Glycyl-L-alanyl-L-alanyl-L-glutamic acid sequence. nih.gov

Table 2: Expected Fragment Ions in MS/MS of Glycyl-L-alanyl-L-alanyl-L-glutamic acid

| Ion Type | Sequence | Calculated m/z |

|---|---|---|

| b1 | G | 58.03 |

| b2 | GA | 129.07 |

| b3 | GAA | 200.10 |

| y1 | E | 148.06 |

| y2 | AE | 219.09 |

Spectroscopic Methods for Molecular Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a powerful method for analyzing the secondary structure of peptides. nih.gov The amide I band (1600-1700 cm⁻¹), which arises mainly from the C=O stretching vibration of the peptide backbone, is particularly sensitive to the peptide's conformation. longdom.org Different secondary structures, such as α-helices, β-sheets, and random coils, give rise to characteristic absorption frequencies within the amide I region. nih.govresearchgate.net For a small tetrapeptide like Glycyl-L-alanyl-L-alanyl-L-glutamic acid in solution, the FTIR spectrum would likely indicate a predominantly random coil or unordered structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for determining the three-dimensional structure of peptides in solution. springernature.com One- and two-dimensional NMR experiments can be used to assign all the proton resonances in the peptide. youtube.com Analysis of chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) data can provide detailed information about the peptide's conformation and the local environment of each amino acid residue. springernature.com For a small, flexible peptide, the NMR data would likely show averaged signals corresponding to a range of conformations present in solution. researchgate.net

Table 3: Compound Names

| Compound Name |

|---|

| Glycyl-L-alanyl-L-alanyl-L-glutamic acid |

| Acetonitrile |

| Trifluoroacetic acid |

| Glycine (B1666218) |

| Alanine (B10760859) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Linkage Confirmation and Conformational Studies of Glycyl-L-alanyl-L-alanyl-L-glutamic acid

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of peptides. It provides detailed information at the atomic level, allowing for the confirmation of the amino acid sequence (linkage) and the study of the peptide's three-dimensional structure (conformation) in solution. spectralservice.detricliniclabs.com

Linkage Confirmation:

The sequence of amino acids in Glycyl-L-alanyl-L-alanyl-L-glutamic acid can be confirmed by a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR: The 1D ¹H NMR spectrum provides initial information on the types of protons present. Each amino acid residue has a unique set of proton signals (e.g., α-protons, β-protons), and the integration of these signals can give a ratio of the constituent amino acids. oup.com The chemical shifts of the α-protons are particularly sensitive to their position in the peptide chain (N-terminal, C-terminal, or internal). pnas.orgroyalsocietypublishing.org

¹³C NMR: The ¹³C NMR spectrum complements the ¹H data, with the carbonyl carbons of the peptide bonds and the C-terminal carboxylic acid appearing in a characteristic downfield region (typically 169-173 ppm). steelyardanalytics.com The α-carbon and side-chain carbon signals also have distinct chemical shifts for each amino acid residue. nih.gov

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to identify the complete spin systems of each amino acid side chain (e.g., the α-proton and β-protons of alanine). tricliniclabs.com

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to the entire spin system of an amino acid residue. This is particularly useful for identifying amino acids with longer side chains. uzh.ch

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects protons that are close in space (< 5 Å), providing crucial information for sequential assignment. uzh.chnih.gov A cross-peak between the amide proton of one residue and the α-proton of the preceding residue (the dαN(i, i+1) connectivity) is a hallmark of the peptide bond and is used to walk through the peptide sequence, confirming the Gly-Ala-Ala-Glu linkage.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached heteronuclei, such as ¹³C or ¹⁵N. It helps in assigning the carbon and nitrogen signals of the peptide backbone and side chains. tricliniclabs.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This can be used to link the carbonyl carbon of one residue to the α-proton or amide proton of the next, further confirming the peptide sequence. tricliniclabs.com

Expected ¹H and ¹³C NMR Chemical Shift Ranges:

The following table summarizes the expected chemical shift ranges for the different protons and carbons in Glycyl-L-alanyl-L-alanyl-L-glutamic acid in an aqueous solution. These values are based on typical chemical shifts for amino acid residues in short peptides. royalsocietypublishing.orgsteelyardanalytics.comutexas.edu

| Residue | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Glycine (Gly) | α-CH₂ | 3.8 - 4.2 | 43 - 47 |

| C=O | - | 170 - 174 | |

| Alanine (Ala-2) | α-CH | 4.1 - 4.5 | 50 - 55 |

| β-CH₃ | 1.3 - 1.6 | 17 - 21 | |

| C=O | - | 172 - 176 | |

| Alanine (Ala-3) | α-CH | 4.1 - 4.5 | 50 - 55 |

| β-CH₃ | 1.3 - 1.6 | 17 - 21 | |

| C=O | - | 172 - 176 | |

| Glutamic acid (Glu) | α-CH | 4.2 - 4.6 | 53 - 58 |

| β-CH₂ | 1.9 - 2.2 | 28 - 32 | |

| γ-CH₂ | 2.2 - 2.5 | 33 - 37 | |

| δ-COOH | - | 178 - 182 | |

| C=O (backbone) | - | 173 - 177 |

Conformational Studies:

NMR spectroscopy is also a powerful tool for investigating the solution conformation of peptides. acs.orgnih.gov

NOE Data: The intensities of NOESY cross-peaks are inversely proportional to the sixth power of the distance between the protons. A set of observed NOEs can be used as distance restraints in computational modeling to generate a family of structures representing the conformational ensemble of the peptide in solution. researchgate.net

Coupling Constants: The three-bond coupling constant between the amide proton and the α-proton (³J(HN,Hα)) is related to the backbone dihedral angle φ through the Karplus equation. mdpi.com The value of this coupling constant can provide information about the local secondary structure of the peptide.

Chemical Shifts: The deviation of observed α-proton and α-carbon chemical shifts from random coil values can also be indicative of secondary structure elements such as turns or extended conformations. researchgate.net

Temperature Coefficients: The temperature dependence of the amide proton chemical shifts can be used to identify protons involved in intramolecular hydrogen bonds. Protons with small temperature coefficients are likely to be shielded from the solvent due to their participation in hydrogen bonding, which is a key feature of stable secondary structures. researchgate.net

For a short, flexible tetrapeptide like Glycyl-L-alanyl-L-alanyl-L-glutamic acid, it is expected to exist as an ensemble of rapidly interconverting conformers in solution rather than a single, rigid structure. acs.org

Infrared (IR) Spectroscopy for Functional Group Verification

Infrared (IR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. youtube.com For peptides, IR spectroscopy is particularly useful for confirming the presence of amide bonds and other characteristic functional groups. spiedigitallibrary.org The IR spectrum of a peptide is typically dominated by several characteristic absorption bands arising from the vibrations of the amide group, often referred to as amide bands. researchgate.netnih.gov

Key IR Absorption Bands for Glycyl-L-alanyl-L-alanyl-L-glutamic acid:

The following table lists the principal IR absorption bands expected for the tetrapeptide and the molecular vibrations they correspond to.

| Vibrational Band | Approximate Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| Amide A | 3300 - 3500 | N-H stretching | Amide |

| Amide I | 1600 - 1700 | C=O stretching | Amide |

| Amide II | 1500 - 1600 | N-H bending and C-N stretching | Amide |

| Amide III | 1200 - 1300 | C-N stretching and N-H bending | Amide |

| Carboxylic Acid O-H Stretch | 2500 - 3300 (broad) | O-H stretching | Carboxylic Acid (Glu side chain) |

| Carboxylic Acid C=O Stretch | 1700 - 1725 | C=O stretching | Carboxylic Acid (Glu side chain) |

| C-H Stretch | 2850 - 3000 | C-H stretching | Aliphatic (Gly, Ala, Glu side chains) |

Interpretation of Amide Bands:

The positions of the amide bands, particularly the Amide I band, are sensitive to the secondary structure of the peptide. nih.govacs.org While a short tetrapeptide is unlikely to form stable α-helices or β-sheets, the Amide I band can still provide insights into its conformational preferences. For example, a band around 1650 cm⁻¹ is often associated with random coil or α-helical structures, while bands in the region of 1620-1640 cm⁻¹ and around 1675 cm⁻¹ are characteristic of β-sheet structures. nih.gov The IR spectrum, therefore, serves as a valuable tool for confirming the presence of the peptide backbone and providing a general assessment of its conformational state.

The presence of a broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid, along with a C=O stretching band around 1700-1725 cm⁻¹, would confirm the presence of the glutamic acid side chain. okstate.edu The C-H stretching vibrations from the glycine, alanine, and glutamic acid residues would be observed in the 2850-3000 cm⁻¹ region. youtube.com

Stability and Degradation Kinetics of Glycyl L Alanyl L Alanyl L Glutamic Acid

Chemical Degradation Pathways

The chemical stability of Glycyl-L-alanyl-L-alanyl-L-glutamic acid is primarily challenged by three main degradation reactions: the hydrolysis of its peptide bonds, the deamination of the glutamine residue, and intramolecular cyclization reactions involving the peptide and its fragments.

Hydrolysis of Peptide Bonds within Glycyl-L-alanyl-L-alanyl-L-glutamic acid

The peptide bonds linking the amino acid residues in Glycyl-L-alanyl-L-alanyl-L-glutamic acid are susceptible to cleavage through hydrolysis. This process involves the addition of a water molecule across the peptide bond, resulting in the formation of smaller peptide fragments and individual amino acids. The rate of hydrolysis is significantly influenced by factors such as pH and temperature.

Intramolecular Cyclization Reactions of Glycyl-L-alanyl-L-alanyl-L-glutamic acid and its Fragments

Intramolecular cyclization represents another significant degradation route. This process can lead to the formation of cyclic peptides or other cyclic derivatives, such as diketopiperazines, particularly from the N-terminal portion of the peptide chain. These reactions are often spontaneous and can be influenced by the sequence of amino acids and the ambient chemical environment. The formation of these cyclic products can lead to a loss of the intended linear peptide structure and its associated functions.

Kinetic Studies of Glycyl-L-alanyl-L-alanyl-L-glutamic acid Degradation

Kinetic studies provide quantitative insights into the rate at which Glycyl-L-alanyl-L-alanyl-L-glutamic acid degrades. These studies are essential for predicting the shelf-life and stability of the peptide under various conditions.

Pseudo-First-Order Kinetics of Degradation

The degradation of Glycyl-L-alanyl-L-alanyl-L-glutamic acid often follows pseudo-first-order kinetics. This implies that the rate of degradation is directly proportional to the concentration of the peptide, assuming other factors like water concentration remain constant. The pseudo-first-order rate constant (k) is a key parameter derived from these studies, providing a measure of the peptide's instability.

Influence of pH on Glycyl-L-alanyl-L-alanyl-L-glutamic acid Stability

The pH of the surrounding medium has a profound effect on the stability of Glycyl-L-alanyl-L-alanyl-L-glutamic acid. The rate of degradation is typically pH-dependent, with both acidic and basic conditions often accelerating the breakdown of the peptide. The pH profile of degradation can reveal the specific catalytic roles of hydronium and hydroxide (B78521) ions in the hydrolysis of peptide bonds and other degradation reactions. A pH-rate profile typically shows the observed pseudo-first-order rate constant as a function of pH, often indicating a pH of maximum stability.

Influence of Temperature on Glycyl-L-alanyl-L-alanyl-L-glutamic acid Degradation Rates

The rate of chemical degradation of peptides such as Glycyl-L-alanyl-L-alanyl-L-glutamic acid is significantly influenced by temperature. Generally, an increase in temperature accelerates the kinetics of degradation reactions, including hydrolysis of peptide bonds and deamidation of amino acid residues like glutamine. This temperature dependence is often described by the Arrhenius equation, which relates the rate constant of a reaction to the absolute temperature and the activation energy of the reaction.

For instance, studies on the degradation of L-glutamine in aqueous solutions have demonstrated a clear temperature dependence, which can be visualized through Arrhenius plots. The apparent activation energy for the degradation of L-glutamine at pH 6.41 has been determined to be 9.87 x 10(4) J mol(-1). nih.gov Similarly, the degradation of the dipeptide L-alanyl-L-glutamine also follows pseudo-first-order kinetics, with temperature affecting the rate of both peptide bond cleavage and deamidation of the amide group. nih.govresearchgate.net The activation energy for L-alanyl-L-glutamine degradation at pH 6.0 was found to be 27.1 kcal mol-1. nih.gov

While specific kinetic data for Glycyl-L-alanyl-L-alanyl-L-glutamic acid is not extensively detailed in the available literature, the principles observed for smaller peptides and its constituent amino acids are applicable. It is expected that higher temperatures will lead to a more rapid breakdown of this tetrapeptide. The degradation would likely involve the cleavage of its peptide bonds and the deamidation of the C-terminal glutamic acid precursor, glutamine, if it were present. The thermal degradation of glutamic acid itself has been shown to commence at temperatures around 185-280°C, leading to products like pyroglutamic acid. researchgate.net

The following interactive table provides an example of how temperature can influence the observed pseudo-first-order rate constant (k_obs) for the oxidation of a related dipeptide, L-alanyl-L-glutamine, by Manganese (III). chesci.com This illustrates the general principle of increasing degradation rates with rising temperature.

| Temperature (K) | 10⁴ k_obs (s⁻¹) for L-alanyl-L-glutamine |

| 295 | 7.35 |

| 300 | 8.52 |

| 305 | 9.89 |

| 310 | 11.46 |

This table demonstrates the effect of temperature on the degradation rate of a related dipeptide and is for illustrative purposes. chesci.com

Analytical Monitoring of Glycyl-L-alanyl-L-alanyl-L-glutamic acid Degradation Products

The monitoring of the degradation of Glycyl-L-alanyl-L-alanyl-L-glutamic acid and the identification of its degradation products are crucial for stability studies. Various analytical techniques can be employed for this purpose, with high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) being the most common. nih.govnih.govresearchgate.netijlpr.com

A stability-indicating HPLC or UPLC method is designed to separate the intact peptide from its potential degradation products, allowing for the quantification of the parent compound and the detection of new peaks corresponding to the degradants over time. For instance, a reverse-phase UPLC method has been developed for the estimation of L-alanyl-L-glutamine in infusions, utilizing a C18 column and a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer with UV detection at 215 nm. ijlpr.com Such a method could be adapted for Glycyl-L-alanyl-L-alanyl-L-glutamic acid.

The degradation of peptides containing glutamine can lead to deamidation, forming glutamic acid, or cleavage of the peptide bond. nih.gov Therefore, analytical methods must be capable of separating the parent peptide from smaller peptide fragments, individual amino acids (Glycine, Alanine (B10760859), Glutamic acid), and isomers that may form during degradation.

Mass spectrometry (MS) is another powerful tool for the analysis of peptide degradation. researchgate.netnih.gov When coupled with liquid chromatography (LC-MS), it provides superior sensitivity and specificity for the identification of degradation products. nih.gov Mass spectrometry can help in elucidating the structure of unknown degradation products by providing information on their molecular weight and fragmentation patterns. This is particularly useful in identifying the specific sites of degradation within the peptide chain.

Other detection methods that have been evaluated for similar dipeptides include fluorescence detection and evaporative light scattering detection, although matrix effects can sometimes limit their applicability. researchgate.netnih.gov For a comprehensive stability analysis of Glycyl-L-alanyl-L-alanyl-L-glutamic acid, a combination of chromatographic separation and mass spectrometric detection would be the most robust approach.

Advanced Research Directions and Theoretical Studies on Glycyl L Alanyl L Alanyl L Glutamic Acid

Computational Chemistry and Molecular Modeling of Glycyl-L-alanyl-L-alanyl-L-glutamic acid

Computational chemistry provides powerful tools to investigate molecular properties at an atomic level, offering insights that are often difficult to obtain through experimental methods alone. For Glycyl-L-alanyl-L-alanyl-L-glutamic acid, these techniques can elucidate its structural dynamics, reactivity, and stability.

The biological function of a peptide is intrinsically linked to its three-dimensional structure or conformation. Glycyl-L-alanyl-L-alanyl-L-glutamic acid, as a linear tetrapeptide, is flexible and can adopt numerous conformations in solution. Conformational analysis aims to identify the most stable, low-energy structures that the peptide is likely to assume.

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govchemrxiv.orgresearchgate.net For this tetrapeptide, an MD simulation would model the interactions between the peptide's atoms and the surrounding solvent (typically water) to predict its dynamic behavior and preferential structures. Such simulations can reveal key conformational features, such as the formation of stable intramolecular hydrogen bonds that lead to specific secondary structures like β-turns. acs.orgresearchgate.net The analysis of linear tetrapeptides often reveals a propensity for such folded structures in solution. acs.orgtubitak.gov.tracs.orgtum.de The simulation tracks the trajectory of each atom, allowing for the calculation of thermodynamically stable conformers and the energy landscape of the peptide's folding process.

Table 1: Hypothetical Low-Energy Conformers of Glycyl-L-alanyl-L-alanyl-L-glutamic acid from Molecular Dynamics Simulation

| Conformer ID | Predicted Structure | Potential Energy (kcal/mol) | Key Dihedral Angles (Φ/Ψ) | Intramolecular H-Bonds |

| GAAE-C1 | Extended Chain | -150.2 | Gly(-150/150), Ala1(-60/140), Ala2(-65/135), Glu(-70/145) | 0 |

| GAAE-C2 | β-Turn (Type I) | -158.5 | Gly(-60/-30), Ala1(-90/0), Ala2(variable), Glu(variable) | 1 (Glu CO to Gly NH) |

| GAAE-C3 | β-Turn (Type II) | -157.9 | Gly(60/120), Ala1(-80/0), Ala2(variable), Glu(variable) | 1 (Glu CO to Gly NH) |

| GAAE-C4 | Globular/Folded | -155.1 | Variable | >1 |

Note: This data is illustrative and represents the type of output expected from a conformational analysis. Actual values would require specific simulation studies.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure of a molecule, which governs its chemical reactivity and stability. nih.govnih.govresearchgate.netresearchgate.net By applying DFT methods to Glycyl-L-alanyl-L-alanyl-L-glutamic acid, researchers can predict sites susceptible to electrophilic or nucleophilic attack, radical reactions, and other chemical transformations.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net Furthermore, local reactivity descriptors like Fukui functions and donor-acceptor maps can identify specific atoms or functional groups within the peptide that are most likely to participate in chemical reactions. nih.govresearchgate.net For this tetrapeptide, such analysis could pinpoint the reactivity of the N-terminal amine group, the C-terminal carboxylic acids, or the peptide bonds themselves.

These calculations can also be used to model degradation pathways, such as hydrolysis of the peptide bonds, which is crucial for determining the molecule's shelf-life and stability in aqueous solutions. nih.gov

Table 2: Theoretical DFT-Calculated Reactivity Descriptors for Glycyl-L-alanyl-L-alanyl-L-glutamic acid

| Parameter | Predicted Value (a.u.) | Interpretation |

| HOMO Energy | -0.254 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | +0.081 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap | 0.335 | Indicator of chemical stability and reactivity. A larger gap suggests higher stability. |

| Global Hardness (η) | 0.1675 | Resistance to change in electron distribution. |

| Electronegativity (χ) | 0.0865 | Measure of the power to attract electrons. |

| Most Nucleophilic Site | N-terminal Nitrogen | Predicted site for reaction with electrophiles. |

| Most Electrophilic Site | C-terminal Carbonyl Carbon | Predicted site for reaction with nucleophiles. |

Note: This data is hypothetical and for illustrative purposes. Specific values would be derived from actual quantum chemical computations.

Design and Synthesis of Glycyl-L-alanyl-L-alanyl-L-glutamic acid Analogs for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. mdpi.comresearchgate.net To perform an SAR study on Glycyl-L-alanyl-L-alanyl-L-glutamic acid, a library of analogs would be designed and synthesized. nih.govnih.gov These analogs are created by systematically modifying the parent peptide's structure, for example, by:

Amino Acid Substitution: Replacing one or more amino acids with other natural or non-proteinogenic amino acids to probe the importance of side-chain size, hydrophobicity, or charge. mdpi.com

Terminal Modifications: Capping the N-terminus (e.g., with an acetyl group) or the C-terminus (e.g., as an amide) to alter charge and stability.

Backbone Modification: Introducing changes to the peptide backbone, such as N-methylation, to alter conformational freedom and proteolytic resistance. nih.gov

These analogs are typically synthesized using Solid Phase Peptide Synthesis (SPPS), a highly efficient method for creating peptides. acs.orgresearchgate.net Once synthesized, the analogs are tested in a relevant biological assay. The resulting data, which correlates structural changes with changes in activity, can be used to build a Quantitative Structure-Activity Relationship (QSAR) model. mdpi.com Such models are invaluable for designing new peptides with enhanced potency, selectivity, or improved pharmaceutical properties. acs.org

Table 3: Example of a Hypothetical SAR Study on Glycyl-L-alanyl-L-alanyl-L-glutamic acid Analogs

| Analog ID | Modification from Parent Sequence (Gly-Ala-Ala-Glu) | Relative Activity (%) | Interpretation |

| GAAE-Parent | None | 100 | Baseline activity of the parent peptide. |

| GAAE-A1 | Gly -> D-Ala | 110 | N-terminal stereochemistry may enhance stability or receptor fit. |

| GAAE-A2 | Ala(2) -> Leu | 75 | Increased hydrophobicity at position 2 is slightly detrimental. |

| GAAE-A3 | Glu -> Asp | 40 | Shortening the acidic side chain significantly reduces activity. |

| GAAE-A4 | C-terminus Amidation | 150 | Neutralizing the C-terminal charge and increasing stability enhances activity. |

| GAAE-A5 | Ala(3) -> Pro | 15 | Introducing a proline kink severely disrupts the active conformation. |

Note: The biological activity and interpretations are hypothetical and serve to illustrate the SAR process.

Future Perspectives in the Academic Research of Glycyl-L-alanyl-L-alanyl-L-glutamic acid and Related Oligopeptides

The field of oligopeptide research is rapidly advancing, driven by technological progress and a deeper understanding of their biological roles. researchgate.netiscientific.org Future academic research on Glycyl-L-alanyl-L-alanyl-L-glutamic acid and similar peptides is likely to focus on several key areas:

Immunomodulatory and Therapeutic Applications: Short peptides are increasingly being investigated as modulators of the immune system. frontiersin.orgnih.govmdpi.comevans-crittens.com Future studies could explore whether this tetrapeptide or its analogs can influence immune cell responses, potentially leading to new therapies for autoimmune diseases or cancer. nih.govmdpi.commdpi.com

Advanced Drug Delivery Systems: A major challenge for peptide therapeutics is their delivery and stability in vivo. Research is focused on developing novel delivery systems, such as conjugation to carrier molecules or encapsulation in nanoparticles, to improve their bioavailability and therapeutic efficacy. iscientific.orgdatainsightsmarket.com

Computational and AI-Driven Design: The integration of artificial intelligence and machine learning with computational chemistry is set to revolutionize peptide design. iscientific.org These tools can screen vast virtual libraries of peptide analogs to predict their activity and properties, accelerating the discovery of new lead compounds and reducing reliance on costly and time-consuming synthesis and screening. researchgate.net

Sustainable Synthesis: There is a growing emphasis on "green chemistry" approaches for peptide synthesis, aiming to reduce waste and use more environmentally friendly solvents and processes. This trend will be crucial for the large-scale and cost-effective production of therapeutic oligopeptides in the future. researchgate.net

Q & A

Q. How does stereochemical purity impact the tripeptide’s biological activity?

- Methodological Answer : Synthesize enantiomeric analogs (D-configurations) and compare bioactivity via dose-response assays. Chiral HPLC (CHIRALPAK IA column) quantifies enantiomeric excess. CD spectroscopy monitors secondary structure differences. In neuroprotection assays, L-configuration is hypothesized to show higher efficacy due to receptor specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.